5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
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Overview
Description
5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound with the molecular formula C8H9ClN2. It is part of the naphthyridine family, which consists of fused pyridine rings.
Mechanism of Action
Target of Action
It’s structurally related to the 1,5-naphthyridine class of compounds, which are known to exhibit a variety of biological activities .
Mode of Action
It’s known that 1,5-naphthyridines can react readily with alkyl halides to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is reported to have high gi absorption , which could potentially impact its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with ethylenediamine, followed by cyclization under acidic conditions . Another approach includes the reduction of 5-chloro-1,8-naphthyridine using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 5-chloro-1,8-naphthyridine.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 5-Chloro-1,8-naphthyridine.
Reduction: 1,2,3,4-Tetrahydro-1,8-naphthyridine.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an enzyme inhibitor.
Medicine: Research indicates potential antibacterial and anticancer properties.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
- 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-propylamine
Comparison: Compared to its analogs, 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. For example, the chlorine atom can enhance the compound’s ability to interact with specific enzymes, making it a more potent inhibitor .
Properties
IUPAC Name |
5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWCZXDPDAMGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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